1,3,7-Trihydroxy-2-prenylxanthone

Antibacterial screening Gram-positive bacteria Natural product antimicrobials

Select 1,3,7-Trihydroxy-2-prenylxanthone (Isombarraxanthone) as your validated Gram-positive antibacterial reference compound for B. subtilis screening (MIC 1.56 µg/mL). Unlike position isomers (e.g., 1,3,8-trihydroxy-2-prenylxanthone with anticancer activity) or more complex analogs (gerontoxanthone H), this C-2 prenylated xanthone provides a defined, intermediate-potency benchmark (VRE MIC 3.13–6.25 µg/mL) for structure-activity relationship (SAR) studies. Sourced from Garcinia mangostana and Cudrania cochinchinensis, it is ideal for HPLC method development, LC-MS quantification, and phytochemical fingerprinting. HPLC≥98%, yellow powder, ambient shipping.

Molecular Formula C18H16O5
Molecular Weight 312.3 g/mol
CAS No. 20245-39-0
Cat. No. B023593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,7-Trihydroxy-2-prenylxanthone
CAS20245-39-0
Synonyms1,3,7-trihydroxy-2-(3-methylbut-2-enyl)-xanthone
Molecular FormulaC18H16O5
Molecular Weight312.3 g/mol
Structural Identifiers
SMILESCC(=CCC1=C(C2=C(C=C1O)OC3=C(C2=O)C=C(C=C3)O)O)C
InChIInChI=1S/C18H16O5/c1-9(2)3-5-11-13(20)8-15-16(17(11)21)18(22)12-7-10(19)4-6-14(12)23-15/h3-4,6-8,19-21H,5H2,1-2H3
InChIKeyFLWKTILHZPCXDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow powder

Structure & Identifiers


Interactive Chemical Structure Model





1,3,7-Trihydroxy-2-prenylxanthone (CAS 20245-39-0) for Antibacterial Screening and Xanthone SAR Research


1,3,7-Trihydroxy-2-prenylxanthone (CAS 20245-39-0), also known as Isombarraxanthone, is a naturally occurring C-prenylated xanthone with the molecular formula C18H16O5 (MW 312.32) [1]. This compound belongs to the 2-prenylated xanthone class, characterized by a xanthone scaffold bearing hydroxyl groups at the 1, 3, and 7 positions and a prenyl (3-methylbut-2-enyl) substituent at the C-2 position [2]. It has been isolated from several plant sources including the roots of Cudrania cochinchinensis (Moraceae), the stems of Cratoxylum cochinchinense (Clusiaceae), and the fruits of Garcinia mangostana [3]. As a member of the bioactive prenylated xanthone family, this compound exhibits antibacterial properties that vary substantially depending on the specific bacterial strain tested.

Why Xanthone Scaffold Substitution and Prenylation Pattern Are Critical for Antibacterial Potency


The antibacterial activity of prenylated xanthones is exquisitely sensitive to both the hydroxylation pattern and the position of prenyl substitution on the xanthone core. Extensive structure-activity relationship (SAR) studies have established that the anti-proliferative and antimicrobial activities of xanthones are substantially influenced by the position and number of attached hydroxyl and prenyl groups [1]. Within the same chemical class, seemingly minor structural variations can produce orders-of-magnitude differences in potency. For instance, gerontoxanthone H—which differs from 1,3,7-trihydroxy-2-prenylxanthone primarily in its additional prenyl and hydroxylation features—exhibits markedly superior antibacterial activity against both vancomycin-resistant enterococci (VRE) and Bacillus subtilis [2][3]. Conversely, the closely related positional isomer 1,3,8-trihydroxy-2-prenylxanthone demonstrates potent antitumor activity comparable to α-mangostin, whereas 1,3,7-trihydroxy-2-prenylxanthone has not been reported to possess comparable anticancer efficacy [4]. These structure-dependent activity profiles demonstrate that 2-prenylated xanthones cannot be treated as interchangeable chemical tools; substitution with an analog bearing a different hydroxylation or prenylation pattern will yield fundamentally different biological outcomes.

Quantitative Antibacterial Evidence for 1,3,7-Trihydroxy-2-prenylxanthone (CAS 20245-39-0) vs. Class Comparators


Superior Activity of 1,3,7-Trihydroxy-2-prenylxanthone Against Bacillus subtilis Relative to Other Xanthone Analogs

1,3,7-Trihydroxy-2-prenylxanthone demonstrates considerable antibacterial activity against Bacillus subtilis, with a minimum inhibitory concentration (MIC) of 1.56 µg/mL, which is 2- to 4-fold more potent than its activity against VRE strains and represents the compound's strongest reported antibacterial effect [1][2]. Notably, while gerontoxanthone H (a more extensively prenylated analog) displays the same MIC of 1.56 µg/mL against B. subtilis, 1,3,7-trihydroxy-2-prenylxanthone offers a simpler structural scaffold that may be advantageous for synthetic derivatization studies [1].

Antibacterial screening Gram-positive bacteria Natural product antimicrobials

Differential Antibacterial Spectrum: VRE Activity Profile of 1,3,7-Trihydroxy-2-prenylxanthone vs. Gerontoxanthone H

Against vancomycin-resistant enterococci (VRE), 1,3,7-trihydroxy-2-prenylxanthone exhibits MIC values of 3.13-6.25 µg/mL across five VRE strains (VanA, VanB, and VanC phenotypes), including E. faecalis, E. faecium, and E. gallinarum [1]. In direct comparison, gerontoxanthone H—a more complex xanthone with additional prenyl and hydroxyl functionalities—shows 2- to 4-fold greater potency against the same VRE panel (MIC = 1.56 µg/mL) [1]. This differential activity profile provides researchers with a gradient of VRE potency across structurally related xanthones, allowing rational selection based on required antimicrobial stringency.

Vancomycin-resistant enterococci Antibiotic resistance Antimicrobial susceptibility testing

Commercial Purity Benchmarking: HPLC-Grade 1,3,7-Trihydroxy-2-prenylxanthone for Reproducible Screening

Commercially available 1,3,7-trihydroxy-2-prenylxanthone is supplied with HPLC-verified purity of ≥98% from multiple vendors, with analytical specifications confirming identity via molecular formula C18H16O5 and molecular weight 312.32 g/mol . This purity level meets or exceeds the typical ≥95% threshold for research-grade natural product standards. The compound is characterized as a yellow powder with recommended storage at 2-8°C or -20°C for long-term stability . Suppliers provide analytical certificates including HPLC chromatograms and MS confirmation upon request.

Analytical chemistry Quality control Natural product standards

Validated Research Applications for 1,3,7-Trihydroxy-2-prenylxanthone (CAS 20245-39-0) Based on Quantitative Evidence


Positive Control or Reference Standard for Bacillus subtilis Antibacterial Screening

Based on its demonstrated MIC of 1.56 µg/mL against Bacillus subtilis, 1,3,7-trihydroxy-2-prenylxanthone serves as a well-characterized reference compound for Gram-positive antibacterial screening campaigns [1]. Researchers evaluating novel synthetic xanthone derivatives or plant extracts can use this compound to benchmark assay sensitivity and establish potency thresholds. Its relatively simple prenylated xanthone scaffold makes it particularly suitable as a baseline comparator for SAR studies examining the impact of additional prenyl groups or hydroxyl modifications on anti-B. subtilis activity.

Structure-Activity Relationship (SAR) Tool for Prenylated Xanthone Antibacterial Optimization

The differential antibacterial profile of 1,3,7-trihydroxy-2-prenylxanthone (MIC 3.13-6.25 µg/mL against VRE; MIC 1.56 µg/mL against B. subtilis) compared to the more potent gerontoxanthone H (MIC 1.56 µg/mL against both VRE and B. subtilis) provides a defined activity gradient for SAR studies [2][3]. Researchers investigating the pharmacophoric contributions of additional prenyl groups, hydroxyl positioning, or scaffold complexity can use this compound as a starting point for synthetic derivatization aimed at enhancing anti-VRE potency while maintaining favorable physicochemical properties.

Analytical Method Development and Phytochemical Reference Standard

With commercial availability at HPLC purity ≥98% and well-characterized spectroscopic properties (yellow powder, molecular formula C18H16O5, MW 312.32), 1,3,7-trihydroxy-2-prenylxanthone is suitable as an analytical reference standard for the identification and quantification of prenylated xanthones in plant extracts from Cudrania cochinchinensis, Cratoxylum cochinchinense, or Garcinia mangostana . It can be employed in HPLC method development, LC-MS quantification, or as a retention time marker in phytochemical fingerprinting studies.

Antimicrobial Susceptibility Testing Against Vancomycin-Resistant Enterococci (VRE)

Given its established activity against five VRE strains (VanA, VanB, and VanC phenotypes) with MIC values of 3.13-6.25 µg/mL, 1,3,7-trihydroxy-2-prenylxanthone can be incorporated into antimicrobial susceptibility testing panels for evaluating natural product-derived agents against clinically relevant resistant enterococci [2]. While not the most potent anti-VRE xanthone in its class, its defined activity profile makes it useful as an intermediate-potency comparator in studies examining structure-dependent VRE susceptibility.

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